molecular formula C19H15Cl2NO2 B1420650 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-49-9

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420650
CAS No.: 1160263-49-9
M. Wt: 360.2 g/mol
InChI Key: YVEHLCLYTGOLSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride typically involves the chlorination of 2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid. The reaction conditions often include the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:

    Starting Material: 2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid.

    Reagent: Thionyl chloride (SOCl2).

    Conditions: Reflux.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols.

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

Mechanism of Action

The exact mechanism of action for 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride is not well-documented. its reactivity suggests that it can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This covalent modification can alter the function of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride: Similar structure but with a methoxy group instead of an isopropoxy group.

    6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride is unique due to its isopropoxy group, which can influence its reactivity and interaction with biological targets. This structural feature can affect the compound’s solubility, stability, and overall bioactivity compared to its analogs .

Properties

IUPAC Name

6-chloro-2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(21)23)14-9-12(20)7-8-16(14)22-17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEHLCLYTGOLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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